molecular formula C14H20N4O2 B6763158 N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide

N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide

Cat. No.: B6763158
M. Wt: 276.33 g/mol
InChI Key: LEODMUVIGBRLHP-UHFFFAOYSA-N
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Description

“N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide” is a synthetic organic compound. Its structure includes a pyrazole ring substituted with a carbamoylcyclopropyl group, a cyclopropylethyl group, and a methyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-8-7-11(17-18(8)9(2)10-3-4-10)12(19)16-14(5-6-14)13(15)20/h7,9-10H,3-6H2,1-2H3,(H2,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEODMUVIGBRLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the carbamoylcyclopropyl group: This step might involve the reaction of the pyrazole intermediate with a cyclopropyl isocyanate.

    Addition of the cyclopropylethyl group: This could be done via alkylation using a suitable cyclopropylethyl halide.

    Methylation: The final step might involve methylation of the pyrazole ring using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl groups.

    Reduction: Reduction reactions could target the carbamoyl group, converting it to an amine.

    Substitution: The pyrazole ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropyl ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, compounds with pyrazole rings are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its effects on various biological pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.

Industry

Industrially, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its unique structure might impart desirable properties to these products.

Mechanism of Action

The mechanism of action of “N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide” would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The carbamoyl and cyclopropyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide: can be compared to other pyrazole derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern. The presence of both carbamoyl and cyclopropyl groups on the pyrazole ring might confer unique biological or chemical properties, making it a compound of interest for further research.

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